Fluometuron appears as white crystals or powder. Melting point 163-164°C. Readily soluble in organic solvents. Used for pre- and post-emergence weed control in cotton.
Fluometuron is a member of ureas.
Fluometuron
CAS No.: 2164-17-2
Cat. No.: VC0528154
Molecular Formula: C10H11F3N2O
Molecular Weight: 232.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2164-17-2 |
|---|---|
| Molecular Formula | C10H11F3N2O |
| Molecular Weight | 232.2 g/mol |
| IUPAC Name | 1,1-dimethyl-3-[3-(trifluoromethyl)phenyl]urea |
| Standard InChI | InChI=1S/C10H11F3N2O/c1-15(2)9(16)14-8-5-3-4-7(6-8)10(11,12)13/h3-6H,1-2H3,(H,14,16) |
| Standard InChI Key | RZILCCPWPBTYDO-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F |
| Canonical SMILES | CN(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F |
| Appearance | Solid powder |
| Boiling Point | approx. 280 °C @ 760 mm Hg |
| Colorform | White crystals Colorless crystals |
| Melting Point | 325 to 328 °F (NTP, 1992) 164.0 °C 163-164.5 °C |
Introduction
Chemical Composition and Physicochemical Properties
Molecular Structure and Identification
Fluometuron, systematically named N,N-dimethyl-N’-[3-(trifluoromethyl)phenyl]urea, belongs to the phenylurea herbicide class. Its structure features a trifluoromethylphenyl group linked to a dimethylurea moiety, which is critical for its herbicidal activity . The trifluoromethyl group enhances lipid solubility, facilitating penetration through plant cuticles .
Physical and Chemical Characteristics
Fluometuron exists as a white crystalline solid with a melting point of 163–165°C and a boiling point of 280°C . It exhibits limited water solubility (0.1 g/100 mL at 21.5°C) but is soluble in organic solvents such as acetone and methanol . The compound’s vapor pressure ( at 20°C) indicates low volatility, reducing atmospheric dispersal risks .
Table 1: Key Physicochemical Properties of Fluometuron
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 232.2 g/mol | |
| Melting Point | 163–165°C | |
| Water Solubility | <0.1 g/100 mL (21.5°C) | |
| Log (Octanol-Water) | 2.28 (23.5°C) |
Herbicidal Applications and Mechanisms of Action
Target Crops and Weeds
Fluometuron is primarily applied to cotton and sugarcane, controlling annual grasses (e.g., barnyardgrass, crabgrass) and broadleaf weeds (e.g., pigweed, morningglory) . Its selectivity arises from differential metabolic degradation in crops versus weeds .
Table 2: Weeds Controlled by Fluometuron in Cotton
| Weed Type | Examples | Efficacy |
|---|---|---|
| Annual Grasses | Barnyardgrass, Foxtail, Ryegrass | High |
| Broadleaf Weeds | Cocklebur, Lambsquarters, Ragweed | Moderate |
Application Methods and Rates
Fluometuron is applied pre-emergence at 1.12–2.24 kg/ha (1–2 lb/acre) and post-emergence at 0.56–1.12 kg/ha (0.5–1 lb/acre) . Banded applications reduce total usage by 50%, minimizing soil residues .
Environmental Fate and Persistence
Soil Mobility and Degradation
Fluometuron exhibits moderate soil adsorption (), leading to potential leaching into groundwater . Microbial degradation is the primary dissipation pathway, with a half-life of 30–90 days depending on soil moisture and organic content .
Carryover Effects on Rotational Crops
Studies in North Carolina demonstrated that fluometuron residues from cotton fields caused interveinal chlorosis in subsequent tobacco crops, particularly with multiple post-emergence applications . At total application rates exceeding 3.0 lb/acre, 67% of tobacco plants exhibited symptoms, though yield impacts were negligible .
Toxicological Profile and Human Health Risks
Acute and Chronic Toxicity
Fluometuron is classified as a Group C (possible human) carcinogen by the EPA, with a no-observed-adverse-effect level (NOAEL) of 2.5 mg/kg/day in rats . Acute exposure symptoms include gastrointestinal irritation, respiratory distress, and central nervous system depression .
Table 3: Toxicity Endpoints for Fluometuron
| Endpoint | Value | Species | Source |
|---|---|---|---|
| Oral | >5,000 mg/kg | Rat | |
| Dermal | >2,000 mg/kg | Rabbit | |
| Inhalation | >5.1 mg/L (4 hr) | Rat |
Regulatory Status and Risk Mitigation
Reregistration Eligibility Decision (RED)
The EPA’s 2005 RED reaffirmed fluometuron’s registration with revised guidelines:
Resistance Management Strategies
To delay herbicide resistance, the EPA recommends rotating fluometuron with inhibitors of acetolactate synthase (ALS) or 4-hydroxyphenylpyruvate dioxygenase (HPPD) .
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